tert-Butyl 3-[(2-methylcyclohexyl)amino]propanoate
Description
Properties
IUPAC Name |
tert-butyl 3-[(2-methylcyclohexyl)amino]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO2/c1-11-7-5-6-8-12(11)15-10-9-13(16)17-14(2,3)4/h11-12,15H,5-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWBONHQPJCKJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NCCC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction typically proceeds in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) at elevated temperatures (40–60°C) to overcome steric hindrance from the 2-methylcyclohexyl group. For example, tert-butyl 3-bromopropanoate reacts with 2-methylcyclohexylamine in DMF at 50°C for 12–24 hours, yielding the target compound in 65–75% isolated yield after silica gel chromatography.
Key Considerations:
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Leaving Group Reactivity: Mesylates (derived from methanesulfonyl chloride) offer superior leaving-group ability compared to bromides, reducing reaction times.
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Solvent Effects: DMF enhances nucleophilicity but may require stringent drying to prevent hydrolysis of the tert-butyl ester.
Reductive Amination of tert-Butyl 3-Oxopropanoate
Reductive amination provides an alternative route by condensing tert-butyl 3-oxopropanoate with 2-methylcyclohexylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN).
Optimization Parameters
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Catalytic Acid: Acetic acid (1–5 mol%) facilitates imine formation, critical for subsequent reduction.
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Solvent Compatibility: Methanol or tetrahydrofuran (THF) are preferred for their ability to dissolve both carbonyl and amine reactants.
Yields for this method range from 60–70%, with minor byproducts arising from over-reduction or self-condensation of the ketone.
Michael Addition to tert-Butyl Acrylate
The Michael addition of 2-methylcyclohexylamine to tert-butyl acrylate offers a single-step route under mild conditions. This method exploits the amine’s nucleophilic attack on the α,β-unsaturated ester.
Experimental Protocol:
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Combine tert-butyl acrylate (1.0 equiv) and 2-methylcyclohexylamine (1.2 equiv) in THF at 0°C.
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Stir for 6–8 hours at room temperature.
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Quench with aqueous HCl, extract with ethyl acetate, and purify via flash chromatography.
This method achieves yields of 70–80% with minimal side products, attributed to the acrylate’s high electrophilicity.
Carbodiimide-Mediated Coupling
For sterically hindered amines, carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) facilitate coupling between tert-butyl 3-aminopropanoate and 2-methylcyclohexyl carboxylic acid derivatives.
Procedure Highlights:
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Activation: Hydroxybenzotriazole (HOBt) or HOAt enhances coupling efficiency by preventing side reactions.
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Solvent: Dichloromethane or THF under inert atmosphere (N2/Ar).
Reported yields for this method exceed 85%, though it requires pre-functionalization of the amine as a carboxylic acid.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Reaction Time (h) | Key Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Amination | 65–75 | 12–24 | Simple setup, scalable | Steric hindrance reduces efficiency |
| Reductive Amination | 60–70 | 8–12 | Avoids pre-functionalized intermediates | Requires ketone synthesis |
| Michael Addition | 70–80 | 6–8 | High atom economy | Sensitive to moisture |
| Carbodiimide Coupling | 85+ | 10–14 | High yields for hindered amines | Multi-step functionalization needed |
Purification and Characterization
All routes necessitate chromatography (silica gel, hexane/ethyl acetate) to isolate the product. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity, with characteristic signals for the tert-butyl group (δ 1.40 ppm in H NMR) and cyclohexyl protons (δ 1.20–2.10 ppm) .
Chemical Reactions Analysis
Tert-Butyl 3-[(2-methylcyclohexyl)amino]propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles in the presence of bases like sodium hydride or potassium carbonate.
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : It serves as an intermediate in synthesizing more complex organic compounds, particularly in medicinal chemistry and materials science.
Medicine
- Therapeutic Potential : Ongoing research investigates its effects as a potential treatment for inflammatory and neurodegenerative diseases. Its role as a CB2 receptor agonist suggests it may modulate immune responses and inflammation.
Industry
- Material Development : The compound is utilized in developing new materials and chemical processes, particularly in specialty chemicals.
Antioxidant and Anti-inflammatory Activity
Research indicates that compounds with similar structures exhibit antioxidant properties, which are crucial for mitigating oxidative stress-related diseases. For example, derivatives incorporating both amino and phenolic groups have shown enhanced anti-inflammatory effects.
Pharmacological Applications
Preliminary studies suggest that this compound could be explored for therapeutic effects in pain management and inflammation control. Its structural characteristics make it a candidate for further research aimed at various medical conditions.
Interaction Studies
Understanding the pharmacodynamics of this compound is essential. Interaction studies show that similar compounds can significantly affect neurotransmitter receptor activity, leading to altered physiological responses.
Mechanism of Action
As a CB2 agonist, tert-Butyl 3-[(2-methylcyclohexyl)amino]propanoate exerts its effects by binding to the CB2 receptor, which is part of the endocannabinoid system. This binding activates the receptor, leading to a cascade of intracellular signaling events that modulate various physiological processes, including inflammation and immune response.
Comparison with Similar Compounds
tert-Butyl 3-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)propanoate
- Structure : Features an azide-terminated polyethylene glycol (PEG)-like chain instead of the 2-methylcyclohexyl group.
- Properties : The azide group enables click chemistry applications, while the PEG chain enhances water solubility. Molecular weight is 385.5 g/mol (empirical data) .
- Synthesis : Synthesized via methods analogous to Ursuegui et al., yielding a clear oil, indicating low crystallinity .
- Applications : Suitable for biocompatible polymer conjugates, contrasting with the target compound’s likely role in small-molecule therapeutics.
tert-Butyl (2S)-3-(3-acetamido-3-methyl-2-oxo-2,3-dihydrobenzofuran-5-yl)-2-(((benzyloxy)carbonyl)amino)propanoate (3p)
- Structure : Contains a benzofuran ring and benzyloxycarbonyl (Cbz) protecting group, adding aromaticity and complexity.
- Properties : Higher molecular weight (483.21 g/mol) and lower synthetic yield (14%) due to steric hindrance during coupling .
- Spectroscopy : Distinct $^{1}\text{H}$ NMR signals for dual tert-butyl groups (δ 1.39–1.52 ppm) and aromatic protons (δ 6.99–7.31 ppm) .
- Applications : Likely used in peptide mimetics, whereas the target compound’s aliphatic amine may favor simpler alkylation reactions.
tert-Butyl 3-[(2-methoxyethyl)amino]propanoate
- Structure : Substitutes 2-methylcyclohexyl with a methoxyethyl group.
- Properties: Lower molecular weight (203.28 g/mol, C${10}$H${21}$NO$_3$) and higher polarity due to the ether oxygen .
(S)-tert-Butyl 3-amino-2-(((benzyloxy)carbonyl)amino)propanoate
- Structure : Includes a chiral center and Cbz-protected amine.
- Properties : Molecular weight 294.35 g/mol; the Cbz group enhances stability during solid-phase peptide synthesis .
- Pharmacology : The benzyloxy moiety may improve membrane permeability relative to the target compound’s cyclohexyl group .
tert-Butyl 3-(hydroxyamino)propanoate
- Structure: Replaces the methylcyclohexylamine with a hydroxyamino group.
- Properties : Smaller molecular weight (161.20 g/mol) and increased hydrogen-bonding capacity, favoring aqueous solubility .
- Reactivity: The hydroxyamino group is prone to oxidation, limiting utility in long-term storage compared to the target compound .
Data Table: Key Properties of Analogs
Research Findings and Trends
- Synthetic Efficiency : Yields vary significantly, e.g., 14% for the benzofuran derivative vs. 90.5% for a cycloheptylethyl analog , highlighting the impact of steric hindrance.
- Solubility vs. Lipophilicity: Methoxyethyl and hydroxyamino groups enhance aqueous solubility, whereas cyclohexyl and benzyl groups favor lipid membrane penetration .
- Functional Group Reactivity : Azides enable bioconjugation, while Cbz and tert-butyl groups serve as protective strategies in multi-step syntheses .
Biological Activity
tert-Butyl 3-[(2-methylcyclohexyl)amino]propanoate (CAS No. 1221342-43-3) is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activity. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, metabolic stability, and applications in drug development.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 241.375 g/mol. The compound features a tert-butyl group, a propanoate moiety, and a 2-methylcyclohexyl amino group, contributing to its unique pharmacological profile.
The biological activity of this compound is primarily attributed to its interactions with various biological targets. It may act as an enzyme inhibitor or modulator, impacting metabolic pathways related to amino acid derivatives. The specific enzymes affected and the pathways involved require further investigation to elucidate the compound's full pharmacodynamics.
Enzyme Inhibition
Research has indicated that compounds similar to tert-butyl derivatives can exhibit enzyme inhibition properties. For instance, studies have shown that modifications in the tert-butyl group can enhance metabolic stability and alter the compound's interaction with cytochrome P450 enzymes, which are crucial for drug metabolism .
Receptor Binding Affinity
Preliminary studies suggest that the compound may interact with certain receptors, although detailed receptor binding assays are necessary to confirm these interactions. The presence of the amino group suggests potential for binding to neurotransmitter receptors or other protein targets involved in signaling pathways.
Metabolic Stability
Metabolic stability is a critical factor influencing the pharmacokinetics of drug candidates. Research indicates that the tert-butyl group can lead to rapid metabolism via oxidative pathways, potentially limiting the bioavailability of compounds containing this moiety . However, modifications such as replacing hydrogen atoms with fluorine can enhance metabolic stability without significantly altering lipophilicity .
Case Study 1: In Vitro Metabolism
In vitro studies have demonstrated that compounds with similar structures undergo significant metabolic transformation in liver microsomes. For example, a study showed that the oxidation of tert-butyl groups is a common metabolic pathway, leading to decreased efficacy due to rapid clearance from systemic circulation .
Case Study 2: Therapeutic Applications
Research has explored the potential therapeutic applications of related compounds in treating conditions such as cancer and neurodegenerative diseases. The ability of these compounds to inhibit specific enzymes involved in disease progression positions them as promising candidates for further development.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₇N₁O₂ |
| Molecular Weight | 241.375 g/mol |
| CAS Number | 1221342-43-3 |
| Potential Biological Activity | Enzyme inhibition, receptor binding |
| Metabolic Stability | Moderate (dependent on structural modifications) |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for tert-Butyl 3-[(2-methylcyclohexyl)amino]propanoate, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : The synthesis typically involves coupling the 2-methylcyclohexylamine moiety with a tert-butyl ester precursor. Key steps include:
- Catalyst Selection : Bis(trifluoromethanesulfonyl)imide (Tf₂NH) can accelerate tert-butylation under mild conditions (0°C in CH₂Cl₂), achieving yields up to 76% .
- Solvent Optimization : Polar aprotic solvents like dichloromethane or tert-butyl acetate improve solubility and reaction homogeneity.
- Reaction Monitoring : Thin-layer chromatography (TLC) is critical for tracking intermediates and determining endpoint .
Q. Which analytical techniques are most effective for confirming the identity and purity of tert-Butyl 3-[(2-methylcyclohexyl)amino]propanoate?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and detect impurities (e.g., residual solvents or unreacted amines) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., ester C=O stretch at ~1720 cm⁻¹) .
Q. How should researchers design stability studies for this compound under varying storage conditions?
- Methodological Answer :
- Temperature Sensitivity : Store below -20°C to prevent tert-butyl group cleavage or amine oxidation .
- Light Exposure : Conduct accelerated degradation studies using UV-Vis spectroscopy to assess photostability .
- Humidity Control : Use Karl Fischer titration to monitor hydrolytic degradation in sealed desiccators .
Advanced Research Questions
Q. How do substituent effects (e.g., methyl group on cyclohexyl) influence reaction kinetics and thermodynamic stability?
- Methodological Answer :
- Kinetic Studies : Use time-resolved NMR or calorimetry to measure activation energy. The 2-methylcyclohexyl group introduces steric hindrance, slowing nucleophilic attack but stabilizing intermediates via hyperconjugation .
- Thermodynamic Analysis : Differential scanning calorimetry (DSC) quantifies melting point changes due to substituent-induced crystallinity variations .
Q. What enantioselective synthesis strategies can resolve chiral centers in tert-Butyl 3-[(2-methylcyclohexyl)amino]propanoate?
- Methodological Answer :
- Chiral Auxiliaries : Employ enantiopure tert-butyl esters (e.g., (3S)-3-amino-3-phenylpropanoate derivatives) to induce stereoselectivity .
- Catalytic Asymmetric Synthesis : Use palladium-catalyzed amination with chiral ligands (e.g., BINAP) to control configuration at the amino group .
Q. How can computational modeling predict the pharmacological mechanism of this compound?
- Methodological Answer :
- Molecular Docking : Simulate binding affinity to target proteins (e.g., enzymes or receptors) using software like AutoDock. Focus on interactions between the cyclohexyl group and hydrophobic binding pockets .
- QSAR Analysis : Correlate structural descriptors (e.g., logP, polar surface area) with bioactivity data to optimize lead compounds .
Q. What strategies mitigate data contradictions in spectroscopic characterization?
- Methodological Answer :
- Cross-Validation : Compare NMR data with structurally analogous compounds (e.g., tert-butyl 3-amino-3-phenylpropanoate) to resolve overlapping signals .
- Dynamic NMR : Analyze temperature-dependent spectral changes to identify conformational equilibria or rotamers .
Experimental Design and Theoretical Frameworks
Q. How should researchers link synthesis pathways to broader chemical theories (e.g., Curtin-Hammett principle)?
- Methodological Answer :
- Mechanistic Studies : Use kinetic isotope effects (KIEs) or Hammett plots to determine whether the rate-limiting step involves tert-butyl group transfer or amine coupling .
- Theoretical Basis : Apply frontier molecular orbital (FMO) theory to predict regioselectivity in nucleophilic substitution reactions .
Q. What methodologies validate the scalability of lab-scale synthesis to pilot production?
- Methodological Answer :
- Process Intensification : Optimize parameters (e.g., solvent volume, catalyst loading) using design of experiments (DoE) to minimize waste and energy use .
- Flow Chemistry : Transition from batch to continuous flow reactors for improved heat/mass transfer and reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
